molecular formula C9H13NO2S B1521177 [4-(Methanesulfonylmethyl)phenyl]methanamine CAS No. 854304-24-8

[4-(Methanesulfonylmethyl)phenyl]methanamine

Cat. No. B1521177
M. Wt: 199.27 g/mol
InChI Key: SZHQMBFLAZHRLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-(Methanesulfonylmethyl)phenyl]methanamine” is a chemical compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 . It is used in various scientific research applications, including organic synthesis, drug discovery, and polymer science.


Molecular Structure Analysis

The molecular structure of “[4-(Methanesulfonylmethyl)phenyl]methanamine” can be represented by the InChI code: 1S/C9H13NO2S/c1-13(11,12)7-9-4-2-8(6-10)3-5-9/h2-5H,6-7,10H2,1H3 . This indicates that the molecule consists of a phenyl ring substituted at the 4-position with a methanesulfonylmethyl group, and a methanamine group attached to the phenyl ring.


Physical And Chemical Properties Analysis

“[4-(Methanesulfonylmethyl)phenyl]methanamine” is a powder that is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Oxidation and Preparation Methods

The study by Ogura, Suzuki, and Tsuchihashi (1980) investigates the oxidation of methyl (methylthio)methyl sulfoxide, which is relevant to understanding the chemical behaviors and applications of similar compounds including [4-(Methanesulfonylmethyl)phenyl]methanamine. They found that oxidation with various agents can lead to different products, highlighting a method for preparing specific sulfone derivatives. This has implications for synthesizing compounds with tailored properties for research applications (Ogura, Suzuki, & Tsuchihashi, 1980).

Methanation and Catalysts

The research on methanation from syngas and the production of renewable methane from CO2 provides insights into the catalytic applications of compounds like [4-(Methanesulfonylmethyl)phenyl]methanamine. Studies by Rönsch et al. (2016) and Lin et al. (2021) discuss novel reactor developments and the effect of Ni particle size on methanation performance, respectively. These findings are essential for advancing sustainable energy production technologies, where such compounds could serve as catalysts or catalyst modifiers (Rönsch et al., 2016); (Lin et al., 2021).

Asymmetric Hydrogenation

Asymmetric hydrogenation of alpha-hydroxy aromatic ketones, catalyzed by specific complexes, demonstrates the utility of [4-(Methanesulfonylmethyl)phenyl]methanamine in facilitating high enantioselectivity. The study by Ohkuma et al. (2007) highlights its application in producing optically active compounds, which is crucial for the pharmaceutical and fine chemical industries (Ohkuma et al., 2007).

Methane Oxidation and Environmental Applications

Semrau, DiSpirito, and Yoon (2010) review the role of copper in methanotrophs, which consume methane. This research points to potential environmental applications of [4-(Methanesulfonylmethyl)phenyl]methanamine in bioremediation or as a part of systems designed to mitigate methane emissions, leveraging its chemical properties to support or enhance methanotrophic activity (Semrau, DiSpirito, & Yoon, 2010).

Biogas Upgrading

Stangeland et al. (2017) explore CO2 methanation for biogas upgrading, which is relevant to the potential use of [4-(Methanesulfonylmethyl)phenyl]methanamine in improving the efficiency of processes that convert CO2 to methane, enhancing the viability of renewable energy sources (Stangeland et al., 2017).

Safety And Hazards

The compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

[4-(methylsulfonylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-13(11,12)7-9-4-2-8(6-10)3-5-9/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHQMBFLAZHRLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Methanesulfonylmethyl)phenyl]methanamine

CAS RN

854304-24-8
Record name [4-(methanesulfonylmethyl)phenyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(Methanesulfonylmethyl)phenyl]methanamine
Reactant of Route 2
Reactant of Route 2
[4-(Methanesulfonylmethyl)phenyl]methanamine
Reactant of Route 3
Reactant of Route 3
[4-(Methanesulfonylmethyl)phenyl]methanamine
Reactant of Route 4
Reactant of Route 4
[4-(Methanesulfonylmethyl)phenyl]methanamine
Reactant of Route 5
Reactant of Route 5
[4-(Methanesulfonylmethyl)phenyl]methanamine
Reactant of Route 6
Reactant of Route 6
[4-(Methanesulfonylmethyl)phenyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.